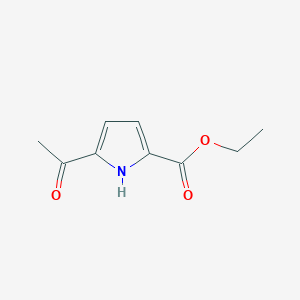

Ethyl 5-acetyl-1H-pyrrole-2-carboxylate

説明

Structure

3D Structure

特性

CAS番号 |

119647-70-0 |

|---|---|

分子式 |

C9H11NO3 |

分子量 |

181.19 g/mol |

IUPAC名 |

ethyl 5-acetyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)8-5-4-7(10-8)6(2)11/h4-5,10H,3H2,1-2H3 |

InChIキー |

UMAGGVUZZDOQKV-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC=C(N1)C(=O)C |

製品の起源 |

United States |

Synthetic Methodologies for Ethyl 5 Acetyl 1h Pyrrole 2 Carboxylate and Analogues

Established Synthetic Routes to Pyrrole-2-carboxylates

Base-Catalyzed Condensation Approaches for Pyrrole (B145914) Ring Formation

Base-catalyzed condensation reactions represent some of the most fundamental and widely utilized methods for pyrrole ring synthesis. The Paal-Knorr and Hantzsch syntheses are classic examples that fall under this category.

The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine in the presence of a weak acid or under neutral conditions. bohrium.comthieme-connect.com The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. bohrium.com While traditionally used for a wide range of substituted pyrroles, its application to the synthesis of specific esters like ethyl 5-acetyl-1H-pyrrole-2-carboxylate would depend on the appropriate choice of a 1,4-dicarbonyl precursor.

The Hantzsch pyrrole synthesis provides another versatile route, involving the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. organic-chemistry.orgwikipedia.org This method allows for the construction of highly substituted pyrroles. organic-chemistry.orgwikipedia.org The synthesis of 2,3-dicarbonylated pyrroles, which are valuable synthetic intermediates, can be achieved through variations of the Hantzsch synthesis. wikipedia.org A solid-phase adaptation of the Hantzsch reaction has also been developed, enabling the efficient production of pyrrole-3-carboxamides. nih.gov

| Reaction | Reactants | Key Features | Ref. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Ammonia/Primary amine | Condensation under neutral or weakly acidic conditions. | bohrium.comthieme-connect.com |

| Hantzsch Synthesis | β-Ketoester, α-Haloketone, Ammonia/Primary amine | Versatile for highly substituted pyrroles. | organic-chemistry.orgwikipedia.org |

Synthesis via 2-Pyrrolyl Trichloromethyl Ketone Intermediates

A robust and large-scale synthesis of ethyl pyrrole-2-carboxylate can be achieved through the use of a 2-pyrrolyl trichloromethyl ketone intermediate. This method offers a versatile pathway to a variety of pyrrole-2-carboxylic acid derivatives without the need for moisture-sensitive organometallic reagents. organic-chemistry.org

The synthesis begins with the acylation of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone. This intermediate is then treated with sodium ethoxide in ethanol (B145695). The reaction proceeds through the cleavage of the trichloromethyl group and subsequent esterification to yield ethyl pyrrole-2-carboxylate in high yields. organic-chemistry.org This procedure is amenable to the use of other alcohols to produce different esters, and can also be adapted to form amides or the free carboxylic acid. organic-chemistry.org

| Starting Material | Reagents | Product | Yield | Ref. |

| Pyrrole | 1. Trichloroacetyl chloride, Ether2. Sodium ethoxide, Ethanol | Ethyl 1H-pyrrole-2-carboxylate | 91-92% | organic-chemistry.org |

Catalytic Synthesis with Iron-Containing Systems

The use of iron catalysts in pyrrole synthesis has gained traction as an economical and environmentally benign alternative to other transition metals. thieme-connect.comthieme-connect.com Iron(III) chloride has been effectively employed as a catalyst in the Paal-Knorr synthesis for the preparation of N-substituted pyrroles. thieme-connect.comthieme-connect.com This method is operationally simple and can be conducted in water, offering a green chemistry approach. thieme-connect.comthieme-connect.com

A general and efficient method for the introduction of a carboxyl group into the pyrrole ring involves an iron-catalyzed reaction of pyrrole derivatives with a carbon tetrachloride-alcohol system. bohrium.com This approach has been successfully applied to the synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates in quantitative yields from starting materials like 1H-pyrrole and 2-acetyl-1H-pyrrole. bohrium.comresearchgate.net The proposed mechanism involves the formation of a trichloromethyl derivative, which then reacts with the alcohol to form the ester. researchgate.net

| Catalyst | Reactants | Key Features | Ref. |

| Iron(III) chloride | 2,5-Dimethoxytetrahydrofuran, Amines | Paal-Knorr synthesis in water for N-substituted pyrroles. | thieme-connect.comthieme-connect.com |

| Iron-containing catalysts | Pyrrole derivatives, CCl4, Alcohols | Synthesis of alkyl pyrrole-2-carboxylates in quantitative yields. | bohrium.comresearchgate.net |

Advanced and Emerging Synthetic Strategies for Pyrrole Esters

Knorr-Type Pyrrole Synthesis Adaptations and Modifications

The Knorr pyrrole synthesis is a cornerstone in pyrrole chemistry, traditionally involving the condensation of an α-amino-ketone with a β-ketoester. researchgate.net Modern adaptations have expanded its utility and efficiency. A regioselective formation of ethyl pyrrole-2-carboxylates can be achieved through the reductive condensation of enaminones with ethyl 2-oximinoacetoacetate. researchgate.net

The classic Knorr synthesis often requires harsh reaction conditions. researchgate.net However, recent advancements have focused on developing milder and more efficient protocols. These modifications often involve the in-situ generation of the reactive intermediates to overcome challenges associated with their instability. researchgate.net

| Reactants | Key Features | Product Type | Ref. |

| Enaminones, Ethyl 2-oximinoacetoacetate | Reductive condensation under Knorr-type conditions. | Ethyl pyrrole-2-carboxylates | researchgate.net |

Vilsmeier–Haack Formylation and Subsequent Transformations for Pyrrole Derivatives

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. thieme-connect.comresearchgate.net The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrrole ring. thieme-connect.comresearchgate.net This formylation predominantly occurs at the more electron-rich α-position (C2 or C5) of the pyrrole nucleus. researchgate.net

This formylation is a key step in the synthesis of various pyrrole derivatives. For instance, formylated pyrroles can serve as versatile precursors for the synthesis of natural products. thieme-connect.com Microwave-assisted Vilsmeier-Haack reactions have been shown to efficiently produce pyrrole carbaldehyde derivatives in good to excellent yields. thieme-connect.com The resulting formyl group can then be subjected to a variety of subsequent transformations, such as oxidation, reduction, or condensation reactions, to introduce further functional diversity and construct more complex pyrrole-containing molecules. For example, the formylation of ethyl 5-methyl-1H-pyrrole-2-carboxylate would be a direct route to an analogue of the target compound.

| Reaction | Reagents | Key Transformation | Significance | Ref. |

| Vilsmeier-Haack | POCl₃, DMF | Formylation of the pyrrole ring. | Introduction of a versatile formyl group for further functionalization. | thieme-connect.comresearchgate.net |

Annulation Reactions, Including (3+2) Cycloaddition of Enamides and Alkynes

The synthesis of substituted pyrroles can be achieved through annulation reactions, with [3+2] cycloaddition being a notable method. This approach involves the reaction of enamides with alkynes. acs.org For instance, the Van Leusen [3+2] cycloaddition reaction utilizes tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as substrates to produce a variety of pyrrole heterocycles. nih.gov This method is advantageous due to its operational simplicity, readily available starting materials, and broad substrate scope. nih.gov

Another example involves the formal [3+2] cycloaddition of 2H-azirines with alkynes, which can be induced by visible light in the presence of organic dye photocatalysts. nih.gov This transformation provides an efficient route to highly functionalized pyrroles. nih.gov The reaction of münchnones with alkynes also proceeds via a 1,3-dipolar cycloaddition, followed by the loss of carbon dioxide, to yield multiply substituted pyrroles. wikipedia.org

Ruthenium-Catalyzed Dehydrogenative Functionalization Approaches

Ruthenium catalysts have proven effective in the synthesis of pyrroles through dehydrogenative functionalization. These reactions often exhibit high atom economy and can be used to form diverse pyrrole derivatives. acs.org One approach involves the ruthenium(II)-catalyzed oxidative annulation of enamides with alkynes, which proceeds through the cleavage of C(sp²)–H and N–H bonds. acs.org Depending on the reaction conditions, this method can yield either N-acetyl substituted or N-unsubstituted pyrroles. acs.org

Ruthenium complexes can also catalyze the functionalization of pyrroles with propargyl alcohols, leading to alkylated, propargylated, or annulated products. nih.gov The reaction pathway is dependent on the substitution pattern of the propargyl alcohol. nih.gov Furthermore, ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols offer a general and highly regioselective synthesis of various substituted pyrroles. acs.org

A comparison of ruthenium catalysts has shown that those with redox-active ligands that participate cooperatively in the catalytic cycle can be more efficient than those where redox events are confined to the metal center. acs.org

Gold-Catalyzed Cascade Hydroamination/Cyclization Reactions

Gold catalysts are highly effective in promoting the synthesis of substituted pyrroles through cascade reactions. A prominent example is the gold(I)-catalyzed hydroamination/cyclization of α-amino ketones with alkynes. organic-chemistry.orgacs.orgnih.gov This intermolecular approach offers high regioselectivity and tolerates a wide range of functional groups, utilizing easily accessible starting materials. organic-chemistry.orgacs.orgnih.gov The reaction is believed to proceed through the formation of an enamine intermediate, which then undergoes cyclization. organic-chemistry.org The addition of agents like magnesium oxide (MgO) can improve yields by acting as a water scavenger. nih.gov

Gold catalysts can activate both the alkyne (via π-coordination) and the carbonyl group (via σ-acidity), facilitating both the initial hydroamination and the subsequent cyclization steps. acs.org The resulting pyrrole products can be further functionalized, for example, through gold-catalyzed intermolecular hydroarylation to produce 2-vinylated pyrroles. acs.org

One-Pot Electrochemical and Oxidation Sequences for Pyrrole-2-carboxylates

One-pot methods provide an efficient pathway for the synthesis of pyrrole-2-carboxylates and their corresponding amides. A key strategy involves the electrocyclic ring closure of intermediates derived from chalcones and glycine (B1666218) esters or amides. organic-chemistry.orgacs.orgnih.gov This 6π-electrocyclization forms 3,4-dihydro-2H-pyrrole intermediates, which are then oxidized to the aromatic pyrrole. organic-chemistry.orgacs.org

Various oxidizing agents can be employed in this sequence, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and copper(II) salts. organic-chemistry.orgacs.org While stoichiometric amounts of these oxidants are effective, catalytic amounts of copper(II) with air as the terminal oxidant can also be used, albeit with potentially lower yields and slower reaction rates. acs.org This one-pot method is compatible with a diverse array of functional groups. organic-chemistry.orgacs.org

Another approach involves the K₂S₂O₈-promoted oxidative cyclization of enamines. nih.gov This reaction is proposed to proceed through a radical mechanism, initiated by the oxidation of the enamine to form an amino radical cation. nih.gov Chemoenzymatic synthesis using dehaloperoxidase-hemoglobin has also been explored for the oxidation of pyrrole, yielding 4-pyrrolin-2-one. nih.govrsc.org

Mechanistic Investigations of Pyrrole Ester Formation Reactions

Understanding the mechanisms of pyrrole ester formation is crucial for optimizing synthetic routes and developing new methodologies.

Elucidation of Reaction Pathways and Identification of Key Intermediates

Mechanistic studies of pyrrole synthesis have identified several key intermediates and reaction pathways. In the gold-catalyzed hydroamination/cyclization of α-amino ketones and alkynes, the reaction is initiated by the hydroamination step, which forms an enamine intermediate. acs.org This enamine then attacks the carbonyl group, which may be assisted by the gold catalyst, followed by the elimination of water to yield the pyrrole product. acs.org

In the Hantzsch pyrrole synthesis, the initial step involves the reaction of a β-keto ester with ammonia to form an amino alcohol intermediate. This intermediate then dehydrates to a carbon-nitrogen double-bonded species, which subsequently cyclizes to form the pyrrole ring. youtube.com

For some ruthenium-catalyzed dehydrogenative couplings, the reaction begins with the coordination of a deprotonated alcohol to the ruthenium center, forming a ruthenium-alkoxy intermediate. acs.org In the case of the Piloty–Robinson synthesis, a di-imine intermediate is formed from the reaction of an aldehyde and hydrazine (B178648), which then undergoes a nih.govnih.gov-sigmatropic rearrangement before ring closure. wikipedia.org

The formation of pyrroles from the thermal degradation of L-serines has been shown to proceed through the aldol (B89426) condensation of acetaldehyde (B116499) with various α-aminocarbonyl compounds, followed by cyclization and dehydration, consistent with the Knorr pyrrole synthesis mechanism. researchgate.net

Table 1: Key Intermediates in Pyrrole Synthesis

| Reaction Type | Key Intermediate(s) |

|---|---|

| Gold-Catalyzed Hydroamination/Cyclization | Enamine |

| Hantzsch Pyrrole Synthesis | Amino alcohol, Carbon-nitrogen double-bonded species |

| Ruthenium-Catalyzed Dehydrogenative Coupling | Ruthenium-alkoxy intermediate |

| Piloty–Robinson Synthesis | Di-imine |

| Thermal Degradation of L-Serine | α-Aminocarbonyl compounds |

Kinetic and Thermodynamic Studies of Synthetic Steps

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rates of pyrrole formation reactions. The kinetics of pyrrole substitutions, such as iodination, have been investigated to understand the reactivity of the pyrrole ring. acs.org

Thermodynamic properties, including enthalpy and entropy changes, have been determined for esterification reactions, which are relevant to the formation of pyrrole esters. ub.edu For example, the enthalpy and entropy changes for the esterification of levulinic acid with 1-butene (B85601) have been experimentally determined. ub.edu Arrhenius and Van't Hoff plots are common methods used to determine thermodynamic parameters for ester synthesis. researchgate.net

In the context of pyrolysis, the thermodynamic properties of pyrrole and related radicals have been calculated using computational methods to develop kinetic models for their combustion. acs.org The rate of polymerization of pyrrole derivatives can be influenced by the nucleophilicity of the pyrrole ring, with more basic nitrogen atoms leading to faster reactions. researchgate.net

Optimization of Synthetic Conditions and Process Development

The economic and environmental viability of synthesizing this compound hinges on the careful optimization of reaction parameters to maximize yield and selectivity, while minimizing waste and simplifying purification.

Parameter Optimization for Yield and Selectivity (Stoichiometric Ratios, Temperature, Solvent Effects)

The synthesis of pyrrole derivatives is often sensitive to the interplay of various reaction parameters. While specific optimization data for this compound is not extensively published, valuable insights can be drawn from the closely related synthesis of methyl 5-acetyl-2-pyrrolecarboxylic acid, where kinetic modeling has been employed to determine optimal conditions. e3s-conferences.org

In the synthesis of the methyl ester analogue, the reaction temperature and the molar ratios of the starting materials—2-acetylpyrrole (B92022), carbon tetrachloride, and methanol (B129727)—were identified as critical variables influencing the yield. e3s-conferences.org A computational experiment based on a developed kinetic model pinpointed the optimal conditions for maximizing the formation of the target product. e3s-conferences.org

Based on this model, the following table summarizes the optimized parameters for the synthesis of the methyl ester, which can serve as a strong starting point for the optimization of the ethyl ester synthesis.

Table 1: Optimized Reaction Conditions for Methyl 5-acetyl-2-pyrrolecarboxylic acid Synthesis e3s-conferences.org

| Parameter | Optimal Value |

|---|---|

| Temperature | 115 °C |

| Molar Ratio (2-acetylpyrrole : carbon tetrachloride : methanol) | 0.1 : 0.4 : 0.5 |

This interactive data table is based on research findings for a closely related methyl ester and provides a predictive baseline for optimizing the synthesis of the ethyl ester.

The study on the methyl analogue revealed that the initial alkylation of 2-acetylpyrrole is the most energy-intensive step. e3s-conferences.org Temperature plays a crucial role; for instance, increasing the temperature from 105°C to 115°C significantly impacts the conversion rates of the reactants. e3s-conferences.org

Solvent choice is another critical factor. In the large-scale synthesis of the parent compound, ethyl pyrrole-2-carboxylate, anhydrous diethyl ether is used as the solvent during the initial acylation step. orgsyn.org The choice of an anhydrous solvent is crucial to prevent the hydrolysis of the reactive intermediates. orgsyn.org For the subsequent alcoholysis step to form the ethyl ester, anhydrous ethanol is the solvent of choice, as it also serves as a reagent. orgsyn.org The use of other alcohols can provide access to a variety of different esters. orgsyn.org

The stoichiometry of the reagents directly impacts the yield and impurity profile. In the synthesis of ethyl pyrrole-2-carboxylate, a slight excess of trichloroacetyl chloride (1.23 moles) to pyrrole (1.2 moles) is used to ensure complete conversion of the starting pyrrole. orgsyn.org The rate of addition of reagents is also a key parameter; for example, shortening the addition time of pyrrole can decrease the yield by approximately 5%. orgsyn.org

Strategies for Impurity Control and Product Purification

A critical aspect of process development is the identification and control of impurities. In the synthesis of pyrrole derivatives, side reactions can lead to the formation of by-products that are often difficult to separate from the desired product.

For instance, in the synthesis of a related compound, ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, the use of hydrochloric acid was found to generate a chloro-intermediate that persisted as a carry-forward impurity. tdcommons.org An improved process was developed that avoided the use of hydrochloric acid, thus simplifying the purification process. tdcommons.org

Common purification strategies for pyrrole-2-carboxylates include:

Crystallization: This is a highly effective method for purifying solid products. In the synthesis of 2-pyrrolyl trichloromethyl ketone, a precursor to ethyl pyrrole-2-carboxylate, the crude product is crystallized from hexane (B92381) to yield a tan solid. orgsyn.org The final ethyl ester product can also be purified by crystallization upon standing at room temperature. orgsyn.org

Chromatography: Column chromatography is often employed to separate closely related compounds. In the synthesis of some acylated pyrroles, alumina (B75360) chromatography was necessary to remove highly colored by-products. orgsyn.org For halogenated pyrrole building blocks, flash column chromatography using silica (B1680970) gel is a standard purification technique. nih.gov

Washing and Extraction: Aqueous washing steps are crucial for removing inorganic salts and water-soluble impurities. For example, after the initial reaction to form the trichloromethyl ketone, the organic layer is washed with an aqueous potassium carbonate solution. orgsyn.org The final ester product is purified by partitioning between ether and dilute hydrochloric acid, followed by a wash with a saturated sodium hydrogen carbonate solution. orgsyn.org

Decolorization: The use of activated carbon, such as Norit, can be effective in removing colored impurities from the reaction mixture. orgsyn.org

Scale-Up Considerations for Laboratory and Industrial Viability

Transitioning a synthetic procedure from the laboratory bench to an industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Heat Management: The acylation of pyrrole is an exothermic reaction, causing the reaction mixture to reflux. orgsyn.org On a larger scale, efficient heat dissipation is critical to maintain control over the reaction temperature and prevent runaway reactions. This may necessitate the use of jacketed reactors with controlled cooling systems.

Reagent Addition: The rate of addition of reagents can be more critical on a larger scale. For example, the slow addition of the potassium carbonate solution is necessary to control frothing. orgsyn.org On an industrial scale, this would require carefully controlled addition rates using calibrated pumps.

Work-up and Purification: The work-up procedures must be scalable. Large-volume extractions and filtrations can be time-consuming and require specialized equipment. Crystallization, being a robust and scalable purification method, is often preferred for industrial production. orgsyn.org The use of distillation at reduced pressure for purification is also a viable and scalable technique. orgsyn.org

A documented example of scaling up the synthesis of the intermediate 2-pyrrolyl trichloromethyl ketone showed that a 3.3-fold increase in scale, while maintaining a 3-hour addition time, resulted in a slightly lower yield of 74% compared to the 77-80% yield at the smaller scale. orgsyn.org A similar scale-up of the final esterification step to a three times larger scale resulted in a high yield of 96%. orgsyn.org These examples highlight that yields can be maintained or slightly altered upon scale-up and that each step of the process needs to be individually evaluated and optimized for larger quantities.

A thorough risk assessment is paramount before any scale-up operation, considering the potential hazards associated with each chemical and the experimental procedure. orgsyn.org

Reactivity and Chemical Transformations of Ethyl 5 Acetyl 1h Pyrrole 2 Carboxylate

Reactions at the Pyrrole (B145914) Ring System

The pyrrole ring is an aromatic heterocycle that readily undergoes electrophilic substitution. The substituents on the ring, the ethyl carboxylate and acetyl groups, are electron-withdrawing, which influences the regioselectivity of these reactions.

Electrophilic Substitution Reactions on the Pyrrole Nucleus

The electron-withdrawing nature of the acetyl and ethyl carboxylate groups deactivates the pyrrole ring towards electrophilic attack. However, under appropriate conditions, substitution can be directed to the C3 and C4 positions of the pyrrole nucleus. The presence of the cyano group, another electron-withdrawing substituent, can further direct electrophilic substitution to the C3 position.

Halogenation and Other Direct Functionalizations of the Pyrrole Ring

The direct functionalization of the pyrrole ring of ethyl 5-acetyl-1H-pyrrole-2-carboxylate derivatives can be achieved through various methods, including halogenation. For instance, chlorination of similar pyrrole-2-carboxylate derivatives has been accomplished using reagents like N-chlorosuccinimide. nih.gov Similarly, electrophilic fluorination can be carried out using reagents such as Selectfluor. nih.gov These halogenated pyrroles are valuable intermediates for further synthetic transformations, such as cross-coupling reactions.

Transformations Involving the Acetyl Group

The acetyl group at the C5 position of the pyrrole ring provides a reactive site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The acetyl group can be oxidized to a carboxylic acid functionality. This transformation can be achieved using various oxidizing agents. For example, the oxidation of 2-acetyl-1H-pyrrole with iron-containing catalysts in the presence of carbon tetrachloride and an alcohol can lead to the formation of the corresponding pyrrole-2-carboxylic acid ester. researchgate.net This method provides a route to synthesize dicarboxylic acid derivatives of the pyrrole ring.

Reduction Reactions of the Carbonyl Moiety to Alcohols

The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol. This reduction can be accomplished using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization, for instance, through esterification or etherification reactions.

Condensation Reactions for the Formation of Azomethine and Hydrazone Derivatives

The carbonyl group of this compound is susceptible to condensation reactions with primary amines and hydrazines to form azomethine (Schiff base) and hydrazone derivatives, respectively. These reactions are typically carried out by refluxing the pyrrole derivative with the appropriate amine or hydrazine (B178648) in a suitable solvent, often with acid catalysis. researchgate.netnih.gov The resulting azomethine and hydrazone derivatives are often biologically active compounds or can serve as versatile intermediates for the synthesis of other heterocyclic systems. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Halogenation (Chlorination) | N-chlorosuccinimide | Chloro-substituted pyrrole | nih.gov |

| Halogenation (Fluorination) | Selectfluor | Fluoro-substituted pyrrole | nih.gov |

| Oxidation | Iron-containing catalysts, CCl4, alcohol | Pyrrole-2,5-dicarboxylic acid ester | researchgate.net |

| Reduction | Sodium borohydride or Lithium aluminum hydride | Secondary alcohol | |

| Condensation | Primary amines, acid catalysis | Azomethine (Schiff base) | |

| Condensation | Hydrazine derivatives, reflux in ethanol (B145695) | Hydrazone | researchgate.netnih.gov |

Modifications of the Carboxylate Ester Group

Hydrolysis and Subsequent Re-esterification

The ethyl ester of 5-acetyl-1H-pyrrole-2-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for instance, using an aqueous solution of a base like sodium hydroxide (B78521) or potassium carbonate, followed by acidification to protonate the carboxylate salt. orgsyn.org

The resulting 5-acetyl-1H-pyrrole-2-carboxylic acid is a key intermediate. It can then be re-esterified with various alcohols under acidic conditions or using standard coupling agents. This two-step sequence provides a flexible method for introducing different ester groups into the molecule, which might be difficult to achieve through direct synthesis. orgsyn.org For example, the use of different alcohols during re-esterification allows for the synthesis of a library of pyrrole-2-carboxylates with varying alkyl or aryl side chains.

Transesterification Reactions with Various Alcohols

Transesterification is a direct method for converting the ethyl ester into a different ester without proceeding through the carboxylic acid intermediate. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In a typical procedure, this compound is treated with a large excess of a different alcohol (e.g., methanol (B129727), propanol, or butanol) in the presence of a catalyst.

To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com For instance, to synthesize mthis compound, the ethyl ester would be heated in methanol with an acid or base catalyst. The choice of catalyst and reaction conditions depends on the substrate's sensitivity and the desired reaction rate.

Table 1: Examples of Transesterification Reactions

| Starting Ester | Alcohol | Catalyst | Product |

| This compound | Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| This compound | Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 5-acetyl-1H-pyrrole-2-carboxylate |

| This compound | Benzyl alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 5-acetyl-1H-pyrrole-2-carboxylate |

Decarboxylative Transformations to Substituted Pyrroles

Decarboxylation, the removal of the carboxylate group, offers a pathway to 2-acetyl-5-substituted pyrroles, which would be challenging to synthesize directly. The carboxylic acid obtained from hydrolysis can undergo decarboxylation, often requiring heat and sometimes a catalyst, to yield 2-acetylpyrrole (B92022).

More advanced methods involve transition metal-catalyzed decarboxylative coupling reactions. researchgate.net These reactions use the carboxylic acid as a synthetic equivalent of an organometallic reagent, allowing for the formation of new carbon-carbon bonds at the C2 position. For instance, palladium-catalyzed decarboxylative arylations have been developed to couple pyrrole carboxylic acids with aryl halides, providing access to 2-aryl-5-acetylpyrroles. researchgate.net Such strategies are powerful tools for creating complex pyrrole structures from readily available starting materials.

Derivatization Strategies for Advanced Molecular Architectures

The strategic modification of this compound enables the construction of elaborate molecular frameworks, including complex heterocyclic systems and poly-substituted pyrroles.

Synthesis of Complex Heterocyclic Scaffolds Utilizing the Pyrrole Ester

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The reactive sites on the pyrrole ring and its substituents can participate in cyclization reactions to form bicyclic and polycyclic structures. For example, the acetyl group and the N-H proton can react with appropriate bifunctional reagents to construct fused rings.

Research has demonstrated the use of halogen-substituted pyrrole building blocks, derived from related pyrrole esters, in the synthesis of potent inhibitors of bacterial DNA gyrase B. nih.gov Although not directly starting from the acetyl-substituted variant, these studies highlight the principle of using functionalized pyrrole-2-carboxylates to build complex, biologically active scaffolds. nih.gov The synthetic routes often involve multiple steps, including modification of the ester group, halogenation of the pyrrole ring, and subsequent coupling and cyclization reactions to yield complex molecular architectures like those found in marine natural products. nih.gov

Preparation of Poly-substituted Pyrrole Derivatives for Structural Diversity

Achieving structural diversity through poly-substituted pyrroles is a key goal in medicinal chemistry and materials science. eurekaselect.com this compound provides a scaffold that can be further functionalized at multiple positions. The pyrrole ring itself can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing groups can influence the regioselectivity.

Synthetic strategies often involve a stepwise approach. For example, the N-H position can be protected or alkylated, the acetyl group can be transformed into other functional groups, and the ester can be modified as described previously. Additionally, reactions can be performed on the pyrrole ring itself, such as halogenation, to introduce new handles for further derivatization. nih.gov This systematic functionalization allows for the creation of a wide array of poly-substituted pyrrole derivatives with tailored electronic and steric properties. nih.gov

Table 2: Summary of Transformations and Products

| Section | Transformation | Reactant(s) | Key Product(s) |

| 3.3.1 | Hydrolysis & Re-esterification | Base/Acid, Alcohol | 5-acetyl-1H-pyrrole-2-carboxylic acid, Various esters |

| 3.3.2 | Transesterification | Alcohol, Catalyst | Different alkyl/aryl 5-acetyl-1H-pyrrole-2-carboxylates |

| 3.3.3 | Decarboxylation | Heat, Catalyst | 2-Acetylpyrrole, 2-Aryl-5-acetylpyrroles |

| 3.4.1 | Heterocyclic Scaffold Synthesis | Bifunctional reagents | Fused heterocyclic systems (e.g., pyrrolo-pyrimidines) |

| 3.4.2 | Poly-substitution | Various reagents | Halogenated, N-alkylated, and other functionalized pyrroles |

Structural Elucidation and Conformational Analysis of Ethyl 5 Acetyl 1h Pyrrole 2 Carboxylate

Advanced Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable information about molecular structure. Different frequencies of radiation interact with molecules in distinct ways, allowing chemists to probe various aspects of a compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR Techniques)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, their relative numbers, and how they are connected to neighboring protons. For Ethyl 5-acetyl-1H-pyrrole-2-carboxylate, one would expect to see distinct signals for the N-H proton of the pyrrole (B145914) ring, the two aromatic protons on the pyrrole ring, the protons of the ethyl group (a quartet and a triplet), and the methyl protons of the acetyl group (a singlet). The precise chemical shifts (δ, measured in ppm) would be influenced by the electron-withdrawing effects of the acetyl and carboxylate groups.

¹³C NMR Spectroscopy probes the carbon backbone of the molecule. Each unique carbon atom in this compound would give a distinct signal. Expected signals would include those for the carbonyl carbons of the ester and acetyl groups, the sp²-hybridized carbons of the pyrrole ring, and the sp³-hybridized carbons of the ethyl group and the acetyl's methyl group.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons (e.g., within the ethyl group and between the pyrrole protons), while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Anticipated ¹H and ¹³C NMR Data A representative table of expected chemical shifts based on the compound's structure. Actual experimental values are not available in the searched sources.

Table 1: Predicted NMR Data for this compound| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | Broad singlet, > 9.0 | - |

| Pyrrole H-3 | Doublet, ~6.9-7.2 | ~115-125 |

| Pyrrole H-4 | Doublet, ~6.2-6.5 | ~110-120 |

| C=O (Acetyl) | - | ~190-200 |

| C=O (Ester) | - | ~160-170 |

| CH₃ (Acetyl) | Singlet, ~2.4 | ~25-30 |

| O-CH₂ (Ethyl) | Quartet, ~4.3 | ~60-65 |

| CH₃ (Ethyl) | Triplet, ~1.3 | ~14-16 |

| Pyrrole C-2 | - | ~125-135 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is particularly useful for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong, sharp absorption between 1700-1730 cm⁻¹ would correspond to the C=O stretching vibration of the ethyl ester. Another strong C=O stretching band, likely at a slightly lower frequency (1660-1680 cm⁻¹), would be indicative of the acetyl group's ketone. The N-H stretch of the pyrrole ring would appear as a moderate, somewhat broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic ethyl and acetyl groups would be observed between 2850-3100 cm⁻¹. Finally, C-O stretching of the ester group would be visible in the 1000-1300 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Pyrrole | 3200 - 3400 |

| C-H Stretch | Aromatic/Aliphatic | 2850 - 3100 |

| C=O Stretch | Ester | 1700 - 1730 |

| C=O Stretch | Ketone (Acetyl) | 1660 - 1680 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., HRMS, ESI)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and, through fragmentation analysis, clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), would be used to determine the precise molecular weight of this compound (C₉H₁₁NO₃, Exact Mass: 181.0739). The experimentally determined mass would be expected to match this theoretical value to within a very small margin of error (e.g., ± 0.0005 Da), confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, or the loss of the entire ethoxycarbonyl group (-CO₂Et, 73 Da). Cleavage of the acetyl group could result in the loss of a methyl radical (-CH₃, 15 Da) or the entire acetyl group (-COCH₃, 43 Da), leading to the formation of a characteristic acylium ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is most informative for compounds containing conjugated systems (alternating single and double bonds).

This compound contains a pyrrole ring, which is an aromatic and conjugated system. The presence of the acetyl and ester groups, which are also conjugated with the ring, would be expected to influence the absorption maxima (λmax). The UV-Vis spectrum would likely display strong absorptions in the ultraviolet region, characteristic of π → π* transitions within the extended conjugated system.

Molecular Conformation and Stereochemical Analysis

The internal geometry and preferred shape of the molecule are governed by the interplay of electronic effects and steric hindrance between the substituent groups.

Conformational Preferences of Acylpyrroles (Syn/Anti Rotamers)

Conformational analysis primarily involves the study of rotational isomers, or conformers, that arise from rotation around single bonds. wikipedia.org For this compound, a key conformational feature is the rotation around the single bond connecting the acetyl group to the C5 position of the pyrrole ring. This gives rise to two potential planar rotamers: syn and anti. These terms describe the orientation of the acetyl's carbonyl group (C=O) relative to the adjacent C-C bond within the pyrrole ring.

The syn rotamer has the carbonyl oxygen eclipsing the C5-C4 bond of the ring, while the anti rotamer has the carbonyl oxygen pointing away from it. The preference for one rotamer over the other is determined by a balance of steric repulsion and electronic interactions. Generally, staggered conformations are more stable than eclipsed ones due to lower torsional strain. wikipedia.org The specific preference in the solid state would be definitively determined by X-ray crystallography, but in solution, an equilibrium between these forms may exist.

Planarity and Torsion Angles within the Pyrrole Ring and Ester Moiety

The core structure of this compound is expected to be largely planar. This planarity is favored by the delocalization of π-electrons across the pyrrole ring and the attached electron-withdrawing acetyl and ester groups. In a related compound, Ethyl 5-methyl-1H-pyrrole-2-carboxylate, the non-hydrogen atoms are reported to be situated in a fair plane, with a root-mean-square deviation of only 0.0306 Å. nih.gov

However, perfect planarity can be disrupted by steric strain, leading to minor twists. These deviations are quantified by torsion angles. wikipedia.org For instance, a repulsive interaction between substituents can introduce a twist, or torsional angle, deviating the system from coplanarity. acs.org While the pyrrole ring itself is nearly flat, slight puckering can occur. The orientation of the ethyl ester group relative to the pyrrole ring is also critical. To maximize conjugation, the ester group tends to be coplanar with the ring, but rotation around the C2-C(ester) bond can occur.

Table 2: Key Torsion Angles in a Representative Pyrrole Structure

| Compound | Torsion Angle (Atoms) | Angle (°) | Description | Reference |

|---|---|---|---|---|

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | C3-C4-C5-N1 | -0.3 | Near-planarity of the pyrrole ring | nih.gov |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N1-C2-C6-O1 | -0.6 | Coplanarity of the ester group with the ring | nih.gov |

Influence of Substituents on Molecular Geometry and Conformation

The presence of strong electron-withdrawing groups—the acetyl group at the C5 position and the ethyl carboxylate group at the C2 position—has a significant influence on the electronic structure and molecular geometry of the pyrrole ring. In an unsubstituted pyrrole, the bonding arrangement is relatively symmetrical. However, these substituents perturb this symmetry. pearson.com

Computational and Theoretical Chemistry Studies of Ethyl 5 Acetyl 1h Pyrrole 2 Carboxylate

Quantum Mechanical Calculations

No specific studies employing DFT or Ab Initio methods for the geometry optimization and energy calculation of Ethyl 5-acetyl-1H-pyrrole-2-carboxylate were found in the available literature.

There is no available research detailing the theoretical prediction of spectroscopic parameters or vibrational frequencies for this compound.

A conformational analysis of this compound, which would describe the relative energies and stability of its different spatial arrangements, has not been reported.

Advanced Electronic Structure and Bonding Analysis

No NBO analysis has been published for this compound to describe the delocalization of electron density and its contribution to molecular stability.

There are no QTAIM studies available to characterize the specific nature of intermolecular bonds and interactions for this compound.

Electron Density Distribution and Electrostatic Potential Mapping

The electron density distribution in a molecule is fundamental to its chemical behavior, influencing its reactivity and intermolecular interactions. For "this compound," the distribution of electrons is governed by the interplay of the pyrrole (B145914) ring's aromaticity and the electronic effects of its substituents: the acetyl group at the C5 position and the ethyl carboxylate group at the C2 position.

Theoretical calculations, such as Density Functional Theory (DFT), are employed to model this distribution. In the pyrrole ring, the nitrogen atom's lone pair of electrons participates in the π-aromatic system. This delocalization generally leads to an increased electron density on the carbon atoms of the ring compared to a non-aromatic analogue. However, the distribution is not uniform. Resonance theory and computational studies on pyrrole itself suggest that the α-carbons (C2 and C5) are generally more electron-deficient than the β-carbons (C3 and C4) due to the inductive effect of the electronegative nitrogen atom.

The substituents on "this compound" further modulate this electron distribution. Both the acetyl and ethyl carboxylate groups are electron-withdrawing due to the presence of carbonyl moieties. These groups are expected to decrease the electron density on the pyrrole ring, particularly at the positions to which they are attached (C2 and C5).

Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution. An MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

A hypothetical representation of the key features expected in the MEP map is summarized in the table below.

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen (Acetyl) | Highly Negative | Site for electrophilic attack and hydrogen bond acceptance. |

| Carbonyl Oxygen (Carboxylate) | Highly Negative | Site for electrophilic attack and hydrogen bond acceptance. |

| Pyrrole N-H | Positive | Hydrogen bond donor site. |

| Pyrrole Ring | Generally less negative than unsubstituted pyrrole | Reduced reactivity towards electrophilic substitution. |

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

A typical MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms over a series of small time steps. The resulting trajectory provides a movie of the molecule's motion.

Key insights that could be gained from MD simulations of this compound include:

Conformational Preferences: Determining the most stable orientations of the acetyl and ethyl carboxylate groups.

Hydrogen Bonding Dynamics: Analyzing the formation and breaking of hydrogen bonds between the molecule and surrounding solvent molecules, as well as potential intermolecular hydrogen bonding between two molecules of the compound itself.

Solvation Structure: Understanding how solvent molecules arrange around the solute, which is crucial for its solubility and reactivity in solution.

Flexibility and Rigidity: Quantifying the flexibility of different parts of the molecule, such as the ethyl chain of the ester group.

Studies on related systems, like diketopyrrolopyrrole (DPP)-based oligomers, have used MD to understand aggregation behavior, which is driven by interactions between the heterocyclic fragments researchgate.net. Similarly, MD simulations could predict how "this compound" might self-assemble in different environments.

Theoretical Evaluation of Aromaticity Indices (e.g., HOMA)

The aromaticity of the pyrrole ring in "this compound" is a crucial determinant of its stability and reactivity. Aromaticity can be quantified using various theoretical indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a widely used geometry-based method. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating anti-aromaticity.

The HOMA index is calculated based on the deviation of bond lengths within the ring from an optimal value assumed for a fully delocalized system. The presence of substituents can significantly impact the bond lengths of the pyrrole ring and, consequently, its HOMA value.

For 2-acylpyrroles, computational studies have shown that the electron-withdrawing nature of the acyl group generally leads to a decrease in the aromaticity of the pyrrole ring compared to unsubstituted pyrrole. This is because the substituent can disrupt the delocalization of the π-electrons within the ring. The effect is dependent on the conformation of the acyl group (syn or anti) relative to the pyrrole ring.

A study on a series of pyrrol-2-yl carbonyl compounds using DFT calculations found that the aromaticity of the pyrrole ring is influenced by the nature of the substituent on the carbonyl group acs.org. While specific HOMA values for "this compound" are not published, we can expect a HOMA value that is slightly lower than that of unsubstituted pyrrole, reflecting the influence of the two electron-withdrawing groups.

The table below presents hypothetical HOMA values for related compounds to provide context.

| Compound | Expected HOMA Value Range | Influence on Aromaticity |

| Benzene (Reference) | 1 | Fully Aromatic |

| Pyrrole | ~0.9 | Highly Aromatic |

| 2-Acetylpyrrole (B92022) | Slightly < 0.9 | Reduced Aromaticity |

| This compound | Likely < 0.9 | Reduced Aromaticity due to two electron-withdrawing groups |

Research Applications and Potential in Advanced Chemical Fields

Role in Organic Synthesis as a Versatile Building Block

The structural features of ethyl 5-acetyl-1H-pyrrole-2-carboxylate make it an exceptionally versatile building block in the synthesis of more complex molecules. Its reactive sites allow for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

Intermediate for the Synthesis of Complex Heterocyclic Scaffolds

This compound serves as a crucial intermediate in the creation of complex heterocyclic scaffolds. The pyrrole (B145914) nucleus, a common motif in many biologically active compounds, can be readily modified and elaborated upon using this starting material. orgsyn.orgnih.gov For instance, the acetyl and carboxylate groups can participate in condensation reactions, cyclizations, and other transformations to build fused ring systems or introduce additional functional groups. This versatility allows for the generation of diverse libraries of heterocyclic compounds for further investigation.

Precursor in Porphyrin and Analogous Macrocycle Synthesis

The pyrrole unit is the fundamental building block of porphyrins and related macrocycles, which are vital in various biological processes and have applications in materials science and medicine. This compound and its derivatives are valuable precursors in the synthesis of these complex structures. nih.govresearchgate.net The substituents on the pyrrole ring can be strategically chosen and modified to influence the properties of the resulting porphyrin, such as its electronic spectrum, solubility, and ability to coordinate with metal ions.

Contributions to Medicinal Chemistry and Drug Discovery Research

The inherent structural characteristics of the pyrrole core within this compound have positioned it as a significant scaffold in the realm of medicinal chemistry and drug discovery.

Pyrrole Core as a Scaffold in Bioactive Molecule Design

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. This compound provides a convenient starting point for the design and synthesis of novel bioactive molecules. nih.govresearchgate.net The acetyl and carboxylate groups offer handles for chemical modification, allowing medicinal chemists to systematically alter the molecule's structure to optimize its interaction with biological targets. For example, the pyrrole-2-carboxamide moiety is a key feature in compounds with antibacterial, antifungal, and anticancer properties. researchgate.net

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. This compound and its analogues are instrumental in such studies. nih.gov By systematically modifying the substituents on the pyrrole ring, researchers can probe the key interactions between the molecule and its biological target. This information is crucial for lead optimization, the process of refining a promising compound to enhance its potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different functional groups can impact a compound's lipophilicity and its ability to form hydrogen bonds, both of which are critical for drug efficacy. nih.gov

Investigation of Molecular Interactions with Biological Targets (e.g., Enzyme Modulation, Receptor Binding)

Understanding how a potential drug molecule interacts with its biological target at the molecular level is fundamental to rational drug design. This compound derivatives are utilized to investigate these interactions with various biological targets, including enzymes and receptors. orgsyn.orgnih.gov The pyrrole core can serve as a recognition element, binding to specific pockets or surfaces on a protein. The acetyl and carboxylate groups can form key hydrogen bonds or other non-covalent interactions that contribute to the binding affinity and selectivity. For example, pyrrole-based compounds have been explored as inhibitors of enzymes like DNA gyrase and as ligands for various receptors. nih.gov

Development of Novel Antimicrobial and Anticancer Agents (Mechanism-based research)

The pyrrole scaffold is a cornerstone in the development of new therapeutic agents due to its presence in numerous bioactive compounds. researchgate.netualberta.ca Research into derivatives of this core structure, including those related to this compound, has revealed significant potential in creating next-generation antimicrobial and anticancer drugs. The mechanisms of action for these compounds are a key area of investigation.

Anticancer Mechanisms: The anticancer activity of pyrrole-containing compounds is often linked to their ability to interact with and inhibit key cellular processes that drive cancer progression. researchgate.netresearchgate.net

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis. researchgate.netnih.gov Certain pyrrole derivatives have been synthesized to act as competitive inhibitors, binding to these receptors to form stable complexes and block downstream signaling pathways. nih.gov

Induction of Apoptosis: Many pyrrole derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in malignant cells. researchgate.netresearchgate.netnih.gov For instance, novel ethyl-2-aminopyrrole-3-carboxylates have been shown to induce tumor cell death via apoptosis. researchgate.net

Cell Cycle Arrest: Another observed mechanism is the disruption of the cell cycle. Some pyrrole-based compounds can cause cell cycle arrest, particularly in the G2/M phase, preventing cancer cells from proliferating. researchgate.net

Antioxidant Activity: In the context of inflammation-related cancers like colorectal cancer, certain pyrrole derivatives have demonstrated antioxidant properties, reducing lipid and protein peroxidation products and restoring the activity of enzymes like superoxide (B77818) dismutase. nih.gov

Studies on numerous functionalized pyrrole scaffolds have shown that they can decrease the viability of cancer cell lines, such as LoVo colon cancer cells, in a dose- and time-dependent manner. nih.gov

Antimicrobial Research: The pyrrole-2-carboxylate moiety is a key pharmacophore in the design of new antibacterial agents. While research on the specific acetyl-substituted ethyl ester is limited, related structures have shown promise. For example, a series of compounds derived from 1H-pyrrole-2-carboxylate were evaluated for activity against Mycobacterium tuberculosis, demonstrating the scaffold's potential in combating infectious diseases.

Applications in Materials Science and Supramolecular Chemistry

The ability of this compound to engage in specific intermolecular interactions and act as a building block for larger systems makes it a compound of interest in materials science.

The pyrrole ring is the fundamental monomer unit for the synthesis of polypyrrole (PPy), one of the most studied conducting polymers due to its high electrical conductivity and environmental stability. nih.gov The polymerization is typically achieved through electrochemical or chemical oxidation, which proceeds via a condensation reaction between pyrrole monomers. nih.govkoreascience.kr This process creates a conjugated backbone of alternating double and single bonds, which, through a process called doping, allows for the movement of charge carriers, rendering the material conductive. nih.gov

While the direct use of this compound as a monomer in this process is not extensively documented, the functionalization of the pyrrole monomer is a key strategy for modifying the properties of the resulting polymer. Introducing functional groups like esters and ketones can influence solubility, processability, and the potential for post-polymerization modification, which is crucial for applications in chemical sensors and biosensors. koreascience.kr

The specific functional groups on the this compound ring—namely the N-H group of the pyrrole, the carbonyl oxygen of the acetyl group, and the carbonyl oxygen of the ethyl ester—are ideal sites for forming controlled intermolecular interactions, particularly hydrogen bonds.

Crystallographic studies of closely related compounds reveal a common pattern of self-assembly. For example, Ethyl 5-methyl-1H-pyrrole-2-carboxylate, a similar molecule, forms a centrosymmetric dimer in the solid state. nih.gov This dimer is held together by a pair of strong N—H···O hydrogen bonds, where the pyrrole N-H of one molecule interacts with the carboxylate oxygen of a neighboring molecule, creating a stable R²₂(10) ring motif. nih.gov Similarly, the crystal structure of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate also shows molecules joined into dimers by strong N—H···O hydrogen bonds. researchgate.net These studies demonstrate how the pyrrole-2-carboxylate scaffold predictably directs the formation of higher-order structures through specific, non-covalent interactions.

The carboxylate group on the pyrrole ring provides an excellent coordination site for metal ions, making pyrrole-2-carboxylate derivatives attractive ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.org These materials consist of metal ions or clusters linked together by organic ligands to form extended one-, two-, or three-dimensional networks with high porosity and tunable properties.

The combination of a heterocyclic ring with a carboxylate linker is a common strategy in the design of functional MOFs. universityofgalway.ie The carboxylate group can coordinate to metal centers in various modes (e.g., monodentate, bridging), while the pyrrole ring itself can be further functionalized to tune the framework's properties, such as its response to guest molecules for sensing applications. nih.gov The synthesis of coordination polymers often involves the assembly of metal salts with ligands containing pyridyl and/or carboxylate functionalities under solvothermal conditions. rsc.orguniversityofgalway.ie

Agrochemical Research and Related Applications as a Heterocyclic Scaffold

The pyrrole scaffold is a well-established platform in agrochemical research, found in several commercial pesticides. nih.gov Pyrrole derivatives, particularly pyrrole carboxamides, have been a major focus for the development of fungicides and insecticides.

Fungicidal Activity: A significant class of pyrrole-based agrochemicals functions by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiration chain of fungi, effectively cutting off the pathogen's energy supply. researchgate.netznaturforsch.com Pyrrole carboxamides have been extensively developed by major agrochemical companies for this purpose. researchgate.netznaturforsch.com Research focuses on the synthesis and structure-activity relationship (SAR) analysis of different substitution patterns on the pyrrole ring and the amide functionality to optimize fungicidal potency and spectrum. researchgate.net

Insecticidal Activity: Beyond fungicides, pyrrole derivatives have been synthesized and tested for insecticidal properties. In one study, a series of new pyrrole derivatives were synthesized and evaluated for their toxicological effects against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. nih.gov Several of the tested compounds, which were derivatives of 2-thio-pyrrole-3-carbonitrile, demonstrated high insecticidal bioefficacy, highlighting the potential for discovering novel pest control agents based on the pyrrole heterocyclic scaffold. nih.gov

Future Research Directions and Emerging Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly guiding the synthesis of heterocyclic compounds. Research efforts are focused on developing environmentally benign, efficient, and economically viable methods for producing pyrrole (B145914) derivatives. A significant trend is the use of one-pot, multi-component reactions that reduce waste and simplify procedures.

One such approach involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a green and efficient catalyst for the one-pot synthesis of substituted pyrroles. researchgate.netresearchgate.net This method offers advantages like short reaction times, high yields (ranging from 60-93%), and an environmentally friendly profile. researchgate.netresearchgate.net Another eco-friendly strategy employs chitosan, a natural biopolymer, as an organocatalyst in solvent-free, microwave-irradiated conditions for four-component reactions that produce polysubstituted pyrroles. nih.gov The use of water as a solvent is also a key aspect of green pyrrole synthesis. nih.gov For instance, tetragonal zirconia (t-ZrO2) has been used as a catalyst in an ethanol-water mixture for the multi-component synthesis of related pyrrole carboxylates, achieving high yields of around 90%.

These methods represent a significant shift away from traditional syntheses that often require harsh conditions and hazardous reagents, toward more sustainable manufacturing processes.

Exploration of Novel Catalytic Systems for Pyrrole Functionalization

The functionalization of the pyrrole ring is crucial for tuning its chemical and physical properties for specific applications. nih.gov Modern catalysis offers a powerful toolkit for achieving this with high precision and efficiency. Research is actively exploring a variety of metal-based and organocatalytic systems.

Gold (Au) and silver (Ag) catalysts have shown significant promise. Cationic gold(I) complexes and silver trifluoromethanesulfonate (B1224126) (AgOTf) can effectively catalyze the formation of pyrroles from β-alkynyl ketones and amines. capes.gov.br Silver-catalysis is also employed in novel [3 + 2] annulation reactions to create trifluoromethyl (CF3)-substituted pyrroles, which are valuable in modern drug design due to the unique properties of the CF3 group. acs.orgacs.org Furthermore, gold-catalyzed cycloisomerization and rearrangement reactions have been developed to synthesize complex pyrrole derivatives like 7,8-dihydroindolizin-6(5H)-ones from simple pyrrole precursors. acs.org

Ruthenium (Ru) catalysts have been used for novel three-component coupling reactions to produce a wide range of substituted pyrroles with high regioselectivity. capes.gov.br Beyond precious metals, copper-N-heterocyclic carbene (Cu-NHC) complexes serve as efficient non-noble metal catalysts for the one-pot synthesis of highly substituted pyrroles. nih.gov Organocatalysis, which avoids the use of metals entirely, is another burgeoning field. Catalysts like squaric acid have been used to facilitate the reaction between diones and amines to form N-substituted pyrroles. nih.gov

| Catalyst System | Reaction Type | Product Type | Reference |

| AgOTf / Au(I) Complexes | Cyclization | Substituted Pyrroles | capes.gov.br |

| Ruthenium (Ru) | Three-Component Coupling | Substituted Pyrroles | capes.gov.br |

| Silver (Ag) | [3+2] Annulation | CF3-Substituted Pyrroles | acs.orgacs.org |

| Gold (Au) | Cycloisomerization/Rearrangement | Dihydroindolizinones | acs.org |

| Cu-NHC Complexes | One-Pot Three-Component | Substituted Pyrroles | nih.gov |

| Squaric Acid | Two-Component Condensation | N-Substituted Pyrroles | nih.gov |

| Chitosan | Four-Component Reaction | Polysubstituted Pyrroles | nih.gov |

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry has become an indispensable tool for accelerating the discovery and design of new molecules. By predicting molecular properties and reaction outcomes, researchers can prioritize synthetic targets and gain deeper insight into structure-activity relationships.

Molecular docking and molecular dynamics (MD) simulations are heavily utilized to study how pyrrole derivatives interact with biological targets. nih.govresearchgate.net For example, simulations have been performed on ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate to understand its binding affinity and interaction with enzymes like acetylcholinesterase and α-glucosidase. nih.govresearchgate.net These computational studies help in identifying key interactions and guiding the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, particularly fragment-based (FB-QSAR) approaches, are used to design novel pyrrole derivatives with specific biological activities, such as COX-1 and COX-2 inhibition for anti-inflammatory therapeutics. acs.org Furthermore, software programs that predict the ADME (absorption, distribution, metabolism, and excretion) properties of compounds, such as QikProp, are integrated into the design workflow to ensure that potential drug candidates have favorable pharmacokinetic profiles. nih.govnih.gov These predictive models have been instrumental in designing pyrrole-based compounds with enhanced drug-likeness. nih.gov For materials science, computational screening assisted by methods like Density Functional Theory (DFT) helps in identifying stable pyrrole-containing materials with desirable electronic properties for applications in organic electronics. acs.orgresearchgate.net

Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Discovery

To navigate the vast chemical space of possible pyrrole derivatives, researchers are increasingly turning to high-throughput screening (HTE/HTS) and combinatorial chemistry. mdpi.comnih.gov These strategies dramatically accelerate the process of identifying compounds with desired biological activities. youtube.comyoutube.com

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds from a set of common building blocks. youtube.comnih.gov This is a departure from traditional, one-at-a-time synthesis and enables the creation of thousands of molecules in a short period. youtube.com These extensive libraries of pyrrole derivatives can then be evaluated using HTS, where automated systems, often involving robotics, test the compounds against a specific biological target in parallel. youtube.comyoutube.com

This integrated approach has proven successful in drug discovery. For instance, potent antibacterial pyrrole compounds have been identified through large-scale, high-throughput screening programs. mdpi.com Similarly, HTS has been employed to screen pyrrole-containing compound libraries against targets like Mycobacterium tuberculosis to find new antitubercular agents. nih.gov The combination of creating diverse molecular libraries and rapidly screening them for activity allows researchers to quickly identify promising "hits" that can be further optimized into lead compounds for drug development. youtube.com

Investigation of Photoactive, Optoelectronic, and Sensory Properties

The electron-rich aromatic nature of the pyrrole ring makes it an attractive component for functional materials with interesting optical and electronic properties. acs.orgresearchgate.net Research into pyrrole-containing materials for use in organic electronics is a rapidly growing field.

Pyrrole derivatives are being investigated as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.net The strong electron-donating ability of the pyrrole nucleus is advantageous for creating materials with high electrical conductivity and narrow optical bandgaps. researchgate.net Computational studies have been crucial in designing stable pyrrole-based materials that retain these beneficial electronic properties. acs.org

The photoactive nature of these compounds is also being explored. Specific pyrrole-fused molecules have been shown to exhibit efficient blue fluorescence, a property that could be harnessed for display technologies or as fluorescent probes. acs.org Detailed studies on materials like poly-pyrrole-2-carboxylic acid have used spectroscopic and theoretical methods to characterize their electronic and optical behavior, including the analysis of π-π* transitions and the formation of polaronic and bipolaronic states, which are fundamental to their conductivity. researchgate.net While less explored, the sensory properties of pyrrole derivatives are also an area of interest, given their wide application as flavor and fragrance components in other contexts. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 5-acetyl-1H-pyrrole-2-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : this compound is typically synthesized via cyclocondensation or substitution reactions. For example, similar pyrrole derivatives are synthesized using phenylacetonitrile and ethyl acetoacetate under basic conditions, followed by cyclization and esterification . Optimization strategies include:

- Catalyst selection : Palladium-based catalysts enhance substitution efficiency.

- Temperature control : Maintaining 60–80°C minimizes side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

Reported yields for analogous compounds range from 40–50%, suggesting further optimization via stepwise purification (e.g., column chromatography) may be required .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Key NMR features for structural confirmation include:

- ¹H NMR : The acetyl group (δ ~2.5 ppm) and ester moiety (δ ~4.3 ppm for CH₂CH₃) are diagnostic. Pyrrolic NH protons appear as broad singlets (δ ~9–10 ppm) .

- ¹³C NMR : The carbonyl carbons (ester: δ ~160–165 ppm; acetyl: δ ~200 ppm) confirm functional group integrity.

Discrepancies in peak splitting (e.g., J-coupling mismatches) may indicate rotational isomers or impurities, necessitating variable-temperature NMR or 2D experiments (e.g., COSY) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Based on analogous compounds, key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors (H335 hazard) .

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact (H314/H318 risks) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography validate the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving bond lengths and angles. For pyrrole derivatives:

- Crystallization : Use slow evaporation in ethanol/hexane mixtures to obtain high-quality crystals.

- Data collection : SHELX software (e.g., SHELXL) refines structures by analyzing hydrogen-bonding networks (e.g., N–H⋯O interactions) that stabilize the lattice .

- Planarity analysis : The pyrrole ring typically deviates <5° from coplanarity with substituents .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties:

- Fukui functions : Identify electrophilic/nucleophilic sites (e.g., acetyl group as an electrophilic center).

- Molecular electrostatic potential (MEP) : Visualizes charge distribution to predict regioselectivity .

Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Q. How to address contradictions in spectroscopic data during the characterization of novel derivatives?

- Methodological Answer : Conflicting data (e.g., unexpected IR carbonyl stretches or mass fragments) require systematic troubleshooting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。